molecular formula C13H18ClNO B1474826 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol CAS No. 1694976-36-7

1-(2-Chloro-4-methylbenzyl)piperidin-3-ol

Cat. No. B1474826
CAS RN: 1694976-36-7
M. Wt: 239.74 g/mol
InChI Key: YIKGUIHARCQKNU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidin-3-ol has a molecular formula of C5H11NO and an average mass of 101.147 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel compounds related to "1-(2-Chloro-4-methylbenzyl)piperidin-3-ol", focusing on their structural characteristics and potential as bioactive molecules. For instance, studies have detailed the synthesis and crystal structure of related compounds, emphasizing their conformation and molecular geometry. These studies provide valuable insights into the design and optimization of new compounds with potential therapeutic applications (Xue Si-jia, 2011; Xue Si-jia, 2012).

Bioactivity and Pharmacological Properties

Some compounds structurally related to "this compound" have demonstrated broad inhibitory activities toward fungi, indicating their potential as antifungal agents. These findings highlight the importance of structural features in determining the biological activities of these compounds and their potential utility in developing new antifungal therapies (Xue Si-jia, 2011).

Conformational Studies

Conformational analysis of related compounds has been performed to understand their molecular structure in both solid and solution states. Such studies are crucial for predicting the behavior of these molecules in biological systems and can inform the design of compounds with enhanced stability and efficacy (J. Ribet et al., 2005).

Medicinal Chemistry and Synthesis

Research also extends to the synthesis of compounds with specific pharmacological targets, such as ligands for the vesicular acetylcholine transporter, highlighting the therapeutic potential of these molecules in treating various diseases. These studies demonstrate the versatility of "this compound" related compounds in medicinal chemistry, offering pathways for the development of novel therapeutic agents (M. Scheunemann et al., 2011).

Mechanism of Action

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKGUIHARCQKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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